Cas no 212891-05-9 (1,3-dicaffeoylquinic acid)

1,3-dicaffeoylquinic acid structure
1,3-dicaffeoylquinic acid structure
Nome del prodotto:1,3-dicaffeoylquinic acid
Numero CAS:212891-05-9
MF:C25H24O12
MW:516.450868606567
CID:2079761
PubChem ID:5281769

1,3-dicaffeoylquinic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-dicaffeoylquinic acid
    • 1,3-di-O-caffeoylquinic acid
    • 1,3-O-dicaffeoylquinic acid
    • 1,5-dicaffeoylquinic acid
    • 1,5-di-O-caffeoylquinic acid
    • cynarin
    • cynarine
    • Cynarine, INN
    • Cynarine;1,3-Dicaffeoylquinic acid;1,5-DQA;1,5-Dicaffeoylquinic acid
    • 1,3-Dicaffeoylquinic acid (constituent of echinacea angustifolia root, echinacea pallida root, echinacea purpurea root and echinacea purpurea aerial parts)
    • (1R,3R,4S,5R)-1,3-bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4,5-dihydroxycyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 1,3-bis(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,5-dihydroxy-, (1R,3R,4S,5R)-
    • Plemocil
    • 1_5_dihydrocaffeoylquinic_acid
    • 1-O,3-O-Bis(3,4-dihydroxycinnamoyl)chinasaeure
    • Phemocil
    • Cinarine
    • Cynarine [MART.]
    • AC-6022
    • Cynarine (MART.)
    • 30964-13-7
    • s3301
    • A820670
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • CHEBI:520
    • (1R,3R,4S,5R)-1,3-Bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,5-dihydroxycyclohexanecarboxylic acid
    • BDBM50369484
    • Tox21_111176_1
    • (1R,3R,4S,5R)-1,3-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-4,5-dihydroxycyclohexane-1-carboxylic acid
    • HY-N0359
    • 1,5-DQA
    • CHEMBL487258
    • (1R,3R,4S,5R)-1,3-bis(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexane-1-carboxylic acid
    • 1,3-Dicaffeoylquinic acid, >=98% (HPLC)
    • AS-74959
    • (1R-(1alpha,3alpha,4alpha,5beta))-1,3-Bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • CAS-30964-13-7
    • Cinarin
    • Cyclohexanecarboxylic acid, 1,3-bis((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,5-dihydroxy-
    • Cynarin, analytical standard
    • 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate)
    • 1,3-Dicqa
    • Chinasaeure-1,3-dikaffeesaeureester
    • NS00007039
    • 1,5-Dicaffeoylqunic acid
    • AKOS015912727
    • J-003723
    • DTXSID0050423
    • Cynarin (1,3-Dicaffeoylquinic acid)
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-1,3-BIS((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-4,5-DIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • Cyclohexanecarboxylic acid,1,3-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-4,5-dihydroxy-,(1R,3R,4S,5R)-
    • cynarinum
    • 212891-05-9
    • Cynarine [INN:WHO-DD]
    • 3,4-Dihydroxycinnamic acid, 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • UNII-85D81U9JAV
    • 1884-23-7
    • Caffeic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • CS-6280
    • Tox21_111176
    • (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
    • Listrocol
    • NCGC00274085-01
    • BCP29379
    • Cynarine [INN]
    • Cynarine [MI]
    • 85D81U9JAV
    • DTXSID301309674
    • MFCD11112054
    • Quinic acid 1,5-dicaffeic ester
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexanecarboxylicacid
    • 3,4-Dihydroxycinnamic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylene ester
    • DTXCID9029805
    • SCHEMBL42528
    • (1R,3R,4S,5R)-1,3-Bis((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-4,5-dihydroxycyclohexanecarboxylic acid
    • Cynarine [WHO-DD]
    • 1,5-Dicaffeoyl quinic acid
    • Q1763092
    • Q-100389
    • Cynaricine
    • FD157793
    • YDDUMTOHNYZQPO-RVXRWRFUSA-N
    • DA-49032
    • Cynarin (Standard)
    • FD157794
    • DA-52251
    • Cinarine; (1R,3R,4S,5R)-1,3-bis[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,5-dihydroxy-cyclohexanecarboxylic acid
    • HY-N0359R
    • Inchi: InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
    • Chiave InChI: YDDUMTOHNYZQPO-RVXRWRFUSA-N
    • Sorrisi: C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O

Proprietà calcolate

  • Massa esatta: 516.12677620g/mol
  • Massa monoisotopica: 516.12677620g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 9
  • Complessità: 887
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 211Ų

1,3-dicaffeoylquinic acid Letteratura correlata

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.